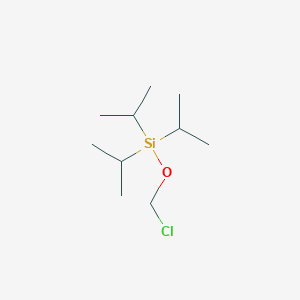
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Vue d'ensemble
Description
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride: is a chemical compound with the molecular formula C10H5Cl2O2S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 6-methoxy-1-benzothiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 3 and 7 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines depending on the reducing agent used.
Applications De Recherche Scientifique
Chemistry: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of benzothiophene derivatives on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine: The compound has potential applications in the pharmaceutical industry. It can be used in the synthesis of drug candidates with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved can vary based on the biological context and the specific derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
- 3,7-Dichloro-1-benzothiophene-2-carbonyl chloride
- 6-Methoxy-1-benzothiophene-2-carbonyl chloride
- 3,7-Dichloro-6-methoxy-1-benzothiophene
Comparison: Compared to its analogs, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both chlorine and methoxy groups. These substituents can significantly influence the compound’s reactivity and its interactions with biological targets. The methoxy group can enhance the compound’s solubility and bioavailability, while the chlorine atoms can increase its electrophilicity, making it more reactive in substitution reactions.
Propriétés
IUPAC Name |
3,7-dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3O2S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIXVDARTFRZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(S2)C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562891 | |
| Record name | 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-80-2 | |
| Record name | 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)
